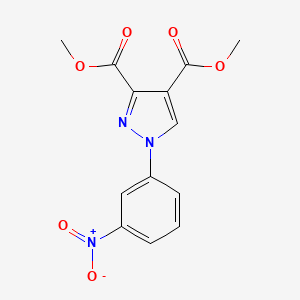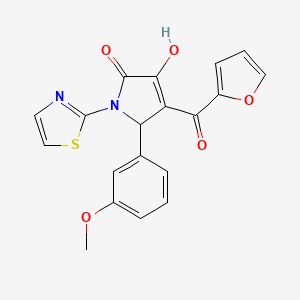
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with chloro, methoxyphenyl, and methyl groups, as well as two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chloro, methoxyphenyl, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Nitrile Groups: The nitrile groups are typically introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be employed.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chlor-5-(4-Methoxyphenyl)-6-methylpyridin-3,4-dicarbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.
Medizin: Wird aufgrund seiner einzigartigen Strukturmerkmale als potenzieller Wirkstoffkandidat untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Chlor-5-(4-Methoxyphenyl)-6-methylpyridin-3,4-dicarbonitril hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Das Vorhandensein von Nitrilgruppen und des aromatischen Ringsystems kann die Bindung an bestimmte molekulare Ziele erleichtern und verschiedene biochemische Pfade beeinflussen.
Ähnliche Verbindungen:
2-Chlor-5-(4-Methoxyphenyl)pyrimidin: Ähnliche Struktur, aber mit einem Pyrimidinring anstelle eines Pyridinrings.
2-Chlor-5-(4-Methoxyphenyl)thiophen: Enthält einen Thiophenring anstelle eines Pyridinrings.
2-Chlor-5-(4-Methoxyphenyl)benzol: Fehlen die Nitrilgruppen und der Pyridinring.
Einzigartigkeit: 2-Chlor-5-(4-Methoxyphenyl)-6-methylpyridin-3,4-dicarbonitril ist einzigartig aufgrund der Kombination seiner Substituenten und des Vorhandenseins von zwei Nitrilgruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of nitrile groups and the aromatic ring system can facilitate binding to specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-(4-methoxyphenyl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-Chloro-5-(4-methoxyphenyl)benzene: Lacks the nitrile groups and the pyridine ring.
Uniqueness: 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile is unique due to the combination of its substituents and the presence of two nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H10ClN3O |
|---|---|
Molekulargewicht |
283.71 g/mol |
IUPAC-Name |
2-chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C15H10ClN3O/c1-9-14(10-3-5-11(20-2)6-4-10)12(7-17)13(8-18)15(16)19-9/h3-6H,1-2H3 |
InChI-Schlüssel |
PWRIOWDXWNTZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C#N)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B11044959.png)


![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide](/img/structure/B11044970.png)

![Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate](/img/structure/B11044980.png)
![3-(2-chlorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044987.png)
![2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide](/img/structure/B11044997.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045001.png)
![N-(2-chlorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11045004.png)
![3-(3,5-Dichlorophenyl)-6-(2-methyl-1,3-oxazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045006.png)

![ethyl {4-[3-amino-1-(1,3-benzodioxol-5-yl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045030.png)
![N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11045045.png)
